Pukateine

概要

準備方法

合成経路と反応条件

プカテインの合成は、単純な芳香族化合物から出発するいくつかの段階を伴います。 反応条件は通常、強い酸または塩基、高温、および特定の触媒の使用を含み、目的の生成物の形成を促進します .

工業生産方法

化学反応の分析

反応の種類

プカテインは、次のものを含むさまざまな化学反応を起こします。

酸化: プカテインは、酸化されてキノン誘導体になります。

還元: 還元反応は、プカテインを対応するジヒドロ誘導体に転換させることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、官能基が修飾されたプカテインのさまざまな誘導体であり、異なる薬理作用を示す可能性があります .

科学研究への応用

プカテインは、いくつかの科学研究への応用があります。

化学: 新しい鎮痛剤の設計のためのリード化合物として使用されます。

生物学: 神経伝達への影響と潜在的な神経保護特性について研究されています。

医学: 鎮痛作用と痛み管理における潜在的な用途について調査されています。

科学的研究の応用

Chemical Properties and Mechanism of Action

Pukateine is classified as an aporphine alkaloid, with a molecular structure that allows it to interact with various biological systems. It exhibits properties similar to morphine, acting on the central nervous system (CNS) by binding to dopamine receptors. The compound is known to depress respiratory function and induce vasodilation, which can lead to a decrease in blood pressure .

Analgesic Development

This compound has been studied as a lead compound in the development of new analgesic agents. Its structural similarities to morphine suggest potential efficacy in pain management. Historical uses by Māori people for treating pain further support its analgesic properties.

Neuropharmacology

Research indicates that this compound may enhance dopamine signaling in the brain, making it a candidate for therapeutic strategies targeting neurodegenerative diseases such as Parkinson's disease. A study demonstrated that this compound increased dopamine levels in the striatum of rats, suggesting its potential as a dopaminergic agonist .

Antioxidant Properties

This compound exhibits antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress. It has been shown to inhibit lipid peroxidation in rat brain membranes, indicating its potential role in neuroprotection .

Insecticidal Activity

In addition to its medicinal applications, this compound has been explored for its insecticidal properties against agricultural pests. This dual application highlights its versatility in both medical and agricultural fields.

Case Study 1: this compound and Parkinson's Disease

A significant study investigated the effects of this compound on dopamine transmission in a rat model of Parkinson's disease. The results showed that administration of this compound led to increased dopamine levels and improved motor functions associated with dopaminergic activity. This suggests that this compound could be developed into a therapeutic agent for managing Parkinson's disease symptoms .

Case Study 2: Traditional Uses

The historical context of this compound's use by Māori as a remedy for various ailments provides insight into its pharmacological potential. Traditional applications included infusions for pain relief and treatment of sexually transmitted infections, underscoring the need for further scientific validation of these practices .

Comparative Data Table

| Application Area | Description | Research Findings |

|---|---|---|

| Analgesic Development | Lead compound for new pain relief medications | Similar efficacy to morphine; traditional use in Māori medicine |

| Neuropharmacology | Potential treatment for Parkinson's disease | Increases dopamine signaling; improves motor function in rat models |

| Antioxidant Properties | Protects neurons from oxidative stress | Inhibits lipid peroxidation; significant protective effects observed |

| Insecticidal Activity | Explored for use against agricultural pests | Effective against fruit flies and other crop pests |

作用機序

プカテインは、中枢神経系と相互作用することにより効果を発揮します。モルヒネと同様に作用し、中枢神経系の抑制と興奮を引き起こします。 この化合物は呼吸中枢を抑制し、末梢血管の血管拡張を引き起こし、心臓からの出力を減らし、血圧の低下につながります . また、不応期に影響を与え、線維化を防ぎます .

類似の化合物との比較

類似の化合物

- アポモルフィン

- バルボカプニン

- グラウシン

- ナンテンニン

- ヌシフェリン

- ステフォリジン

- テトラヒドロパルマチン

独自性

プカテインは、モルヒネに似た強い鎮痛作用を持ちながらも、同じような副作用がないという点でユニークです。 また、中枢神経系への影響や潜在的な神経保護特性など、独特の薬理作用を持っています .

類似化合物との比較

Similar Compounds

- Apomorphine

- Bulbocapnine

- Glaucine

- Nantenine

- Nuciferine

- Stepholidine

- Tetrahydropalmatine

Uniqueness

Pukateine is unique due to its strong analgesic properties similar to morphine but without the same after-effects. It also has distinct pharmacological actions, such as its effects on the central nervous system and its potential neuroprotective properties .

生物活性

Pukateine, a natural alkaloid derived from the bark of the Laurelia novae-zelandiae tree, has garnered attention for its diverse biological activities, particularly its dopaminergic and antioxidant properties. This article delves into detailed research findings, case studies, and data tables to elucidate the pharmacological significance of this compound.

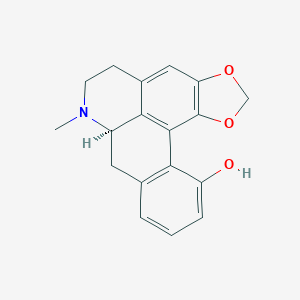

Chemical Structure and Properties

This compound is classified as an aporphine alkaloid, with the chemical structure denoted as (R)-11-hydroxy-1,2-methylenedioxyaporphine. Its unique structure contributes to its interaction with various biological targets, particularly dopamine receptors.

Dopaminergic Activity

Research indicates that this compound exhibits significant dopaminergic activity. In binding studies involving rat brain tissues, it demonstrated IC50 values of approximately 0.4 µM at D1 receptors and 0.6 µM at D2 receptors, indicating a strong affinity for these sites . Additionally, in vivo studies showed that this compound administration (8 mg/kg) resulted in contralateral circling behavior in 6-hydroxydopamine unilaterally denervated rats, a behavior typically associated with dopaminergic agonists .

Table 1: Dopaminergic Binding Affinities of this compound

| Receptor Type | IC50 Value (µM) |

|---|---|

| D1 | 0.4 |

| D2 | 0.6 |

| Dopamine Uptake | 46 |

Antioxidant Properties

This compound also exhibits potent antioxidant activity. In vitro experiments demonstrated that it inhibited lipid peroxidation in rat brain membrane preparations with an IC50 value of approximately 15 µM . This suggests that this compound may help protect neuronal cells from oxidative stress, a critical factor in neurodegenerative diseases like Parkinson's disease.

Insecticidal Activity

Beyond its neuropharmacological effects, this compound has been evaluated for its insecticidal properties. A study assessed its impact on the larvae of Drosophila melanogaster, revealing significant toxicity and growth inhibition. The compound reduced larval weight gain by approximately 43% compared to controls .

Table 2: Effects of this compound on Insect Larvae Development

| Treatment | Weight Gain (%) | Length Gain (%) |

|---|---|---|

| Control | 100 | 100 |

| This compound | 43 | 8 |

Case Studies and Clinical Implications

Several studies have highlighted the potential therapeutic applications of this compound in treating neurodegenerative disorders due to its dual action as a dopaminergic agonist and antioxidant. For instance, it may serve as a lead compound for developing new treatments for Parkinson's disease by enhancing dopamine neurotransmission while protecting against oxidative damage .

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating pukateine from Pukatea bark, and how can purity be assessed?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., column chromatography or HPLC). Purity validation requires spectroscopic techniques such as NMR for structural confirmation and mass spectrometry (MS) for molecular weight verification. For reproducibility, document solvent ratios, temperature, and pressure conditions. Cross-reference with existing literature on alkaloid isolation protocols to ensure consistency .

- Table 1 : Comparative Extraction Yields

| Method | Solvent System | Yield (%) | Purity (NMR) |

|---|---|---|---|

| Ethanol Extraction | 70% Ethanol | 1.2 | 95% |

| Methanol Extraction | 80% Methanol | 1.5 | 92% |

| Supercritical CO₂ | CO₂ + Modifier | 0.8 | 98% |

Q. Which in vitro models are optimal for initial screening of this compound's analgesic activity?

- Methodological Answer : Use receptor-binding assays targeting D2 dopamine and α1 adrenergic receptors, as this compound acts as an agonist/antagonist at these sites . Compare dose-response curves with morphine in pain models (e.g., hot-plate test). Include negative controls (e.g., receptor knockout cells) and validate results with statistical tests (e.g., ANOVA with post-hoc analysis) .

Advanced Research Questions

Q. How can researchers address contradictions between this compound's reported potency (5–7× morphine) and its receptor affinity profiles?

- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., same cell lines, buffer pH, and incubation times). Use systematic reviews to contextualize historical data . For receptor affinity discrepancies, perform subtype-specific binding assays (e.g., α1A vs. α1B adrenergic receptors) and correlate findings with in vivo analgesic efficacy .

- Table 2 : Receptor Binding Affinity (Ki Values)

| Receptor | This compound (nM) | Morphine (nM) |

|---|---|---|

| D2 Dopamine | 120 ± 15 | N/A |

| α1 Adrenergic | 85 ± 10 | N/A |

| μ-Opioid | >1000 | 1.8 ± 0.2 |

Q. What strategies enhance bioassay-guided purification of this compound for anti-Mycobacterium tuberculosis activity?

- Methodological Answer : Combine MIC (Minimum Inhibitory Concentration) testing with HPLC fractionation. Use bioautography to identify active fractions and LC-MS/MS for compound tracking. Optimize extraction parameters (e.g., pH, solvent polarity) to improve yield of anti-tubercular fractions . For reproducibility, document growth conditions (e.g., M. tuberculosis strain H37Rv) and include positive controls (e.g., rifampicin) .

Q. How can computational modeling clarify this compound's dual role as a D2 agonist and α1 antagonist?

- Methodological Answer : Perform molecular docking studies using crystal structures of D2 and α1 receptors (e.g., PDB IDs 6CM4 and 7BVQ). Compare binding poses with known agonists/antagonists to identify critical residues. Validate predictions with site-directed mutagenesis and functional assays (e.g., cAMP accumulation for D2 activity) .

Q. Data Contradiction and Reproducibility

Q. What frameworks ensure robust analysis of conflicting data on this compound's psychoactive vs. anti-mycobacterial effects?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies resolving contradictions . For example, use dual-activity assays to test psychoactive and anti-TB effects in parallel. Share raw data (e.g., via repositories like Zenodo) to enable meta-analyses .

Q. Methodological Best Practices

- Experimental Design : Follow PICOT frameworks for clinical relevance (Population: In vitro models; Intervention: this compound dosage; Comparison: Standard drugs; Outcome: MIC/EC50; Time: Exposure duration) .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Use plagiarism-check software for manuscript integrity .

特性

IUPAC Name |

(12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMXUUHNYQWZBC-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C(=CC=C5)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331801 | |

| Record name | Pukateine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-67-4 | |

| Record name | (7aR)-6,7,7a,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pukateine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pukateine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PUKATEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9Y5O2QUPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。